N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide

Description

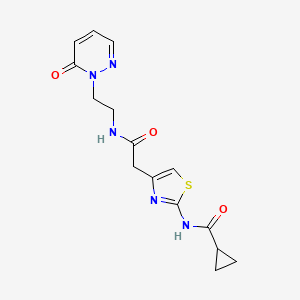

N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a thiazole core fused with a pyridazinone moiety and a cyclopropane carboxamide substituent. The thiazole ring is a common pharmacophore in kinase inhibitors, while the pyridazinone group may contribute to hydrogen bonding interactions with biological targets. The cyclopropane moiety likely enhances metabolic stability and modulates lipophilicity, a critical factor in drug bioavailability .

Properties

IUPAC Name |

N-[4-[2-oxo-2-[2-(6-oxopyridazin-1-yl)ethylamino]ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3S/c21-12(16-6-7-20-13(22)2-1-5-17-20)8-11-9-24-15(18-11)19-14(23)10-3-4-10/h1-2,5,9-10H,3-4,6-8H2,(H,16,21)(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWOKJGSUMNXKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes: : The synthesis of N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide likely involves a multi-step process:

Formation of the pyridazine ring: : Starting from a suitable pyridazine precursor, such as hydrazine derivatives, the 6-oxopyridazin-1(6H)-yl moiety is prepared.

Linking the ethylamine chain: : Through reductive amination or another coupling reaction, the ethyl group is introduced, linking it to the thiazole.

Thiazole construction: : This involves the synthesis of a thiazole ring, usually starting from halogenated or thiourea derivatives.

Cyclopropanecarboxamide addition: : Finally, the cyclopropanecarboxamide group is coupled to the thiazole ring, potentially via amide bond formation using carboxylic acid derivatives and activating agents like DCC (dicyclohexylcarbodiimide).

Industrial production methods: : Industrial-scale synthesis might streamline this process, potentially utilizing automated synthesizers and robust purification methods like crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of reactions: : This compound can undergo various chemical reactions:

Oxidation and reduction: : With multiple functional groups, oxidation (e.g., of the thiazole sulfur to sulfoxide) and reduction (e.g., of the amide to an amine) are viable.

Substitution: : The compound's aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions: : These reactions might involve:

Oxidizing agents: : Potassium permanganate, m-chloroperbenzoic acid (mCPBA).

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substitution reagents: : Various electrophiles or nucleophiles like alkyl halides or amines.

Major products

Oxidation products: : Sulfoxides or sulfones.

Reduction products: : Amines or alcohols.

Substitution products: : Depends on the specific substitution but can include various modified aromatic systems.

Scientific Research Applications

Chemical Structure and Synthesis

The compound's molecular formula is , with a molecular weight of approximately 347.4 g/mol. The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Ring : Utilizing hydrazine derivatives to construct the 6-oxopyridazin moiety.

- Linking the Ethylamine Chain : Achieved through reductive amination or coupling reactions.

- Thiazole Construction : Typically initiated from halogenated or thiourea derivatives.

- Cyclopropanecarboxamide Addition : Integrating the cyclopropane structure into the compound via amide bond formation.

Pharmacological Potential

Research indicates that compounds with structural similarities to N-(4-(2-oxo...) exhibit various biological activities, which can be categorized as follows:

Anti-inflammatory Activity

Studies have shown that derivatives targeting carbonic anhydrase, COX-2, and 5-lipoxygenase demonstrate promise as multi-target anti-inflammatory agents. For instance, a study highlighted the effectiveness of similar compounds in modulating inflammatory pathways, suggesting that N-(4-(2-oxo...) could also be relevant in treating inflammatory diseases.

Antitumor Potential

Research on related compounds indicates potential effectiveness in inhibiting tumor growth through modulation of kinase activity. This suggests that N-(4-(2-oxo...) may possess anticancer properties, warranting further investigation into its mechanisms of action against various cancer types.

Antimicrobial Effects

Compounds with similar structures have exhibited significant antimicrobial activity, indicating that N-(4-(2-oxo...) could disrupt bacterial proliferation through various mechanisms. This potential opens avenues for developing new antimicrobial agents based on this compound.

Case Study 1: Anti-inflammatory Agents

A study investigated new derivatives of thiazole and pyridazine compounds for their ability to inhibit key enzymes involved in inflammation. The results indicated that specific modifications to the thiazole ring enhanced anti-inflammatory activity significantly, suggesting a pathway for optimizing N-(4-(2-oxo...) for therapeutic use.

Case Study 2: Antitumor Activity

In another study focusing on pyridazine derivatives, researchers found that certain structural modifications led to increased potency against tumor cell lines. The findings suggested that the introduction of specific functional groups could enhance the anticancer efficacy of compounds similar to N-(4-(2-oxo...).

Mechanism of Action

Mechanism: : The exact mechanism of action would depend on its target but may involve binding to active sites of proteins or enzymes, inhibiting their activity through competitive or non-competitive means.

Molecular targets and pathways: : These might include kinases, receptors, or other critical enzymes in pathways related to diseases such as cancer or neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural motifs with other heterocyclic small molecules, such as N-Benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl]propanamide (disclosed in Vertex Pharmaceuticals’ 2012 patent ). Below is a comparative analysis:

Research Findings and Pharmacological Implications

Target Selectivity: The Vertex compound’s trimethoxyphenyl group is associated with microtubule disruption (common in anticancer agents like combretastatin analogs), whereas the target compound’s pyridazinone-thiazole scaffold may favor kinase inhibition . Cyclopropane carboxamide in the target compound may reduce off-target interactions compared to the Vertex compound’s benzyl and chlorophenyl groups, which are more promiscuous in binding.

Synthetic Accessibility :

- The target compound’s synthesis involves fewer sterically hindered steps (e.g., cyclopropane ring formation via carbene insertion) compared to the Vertex compound’s multi-step functionalization of the propanamide backbone .

ADME Profiles :

- The Vertex compound’s dual pyridyl groups could limit blood-brain barrier penetration, whereas the target compound’s smaller cyclopropane moiety may enhance CNS accessibility if required.

Biological Activity

N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (CAS Number: 1207032-78-7) is a complex organic compound characterized by its diverse functional groups, including an amide, thiazole, and pyridazine rings. This structural complexity suggests significant potential in medicinal chemistry and biochemistry due to its bioactive properties.

Chemical Structure and Synthesis

The compound's molecular structure can be represented as follows:

Synthesis Overview:

The synthesis of this compound involves several key steps:

- Formation of the Pyridazine Ring: Utilizes hydrazine derivatives to prepare the 6-oxopyridazin moiety.

- Linking the Ethylamine Chain: Achieved through reductive amination or coupling reactions.

- Thiazole Construction: Typically begins with halogenated or thiourea derivatives.

- Cyclopropanecarboxamide Addition: Integrates the cyclopropane structure into the overall compound.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Case Studies and Findings

- Anti-inflammatory Activity: A study identified new derivatives that target carbonic anhydrase, COX-2, and 5-lipoxygenase, showing promise as multi-target anti-inflammatory agents . Such mechanisms may be relevant for N-(4-(2-oxo...) in treating inflammatory diseases.

- Antitumor Potential: Research on similar compounds has shown effectiveness in inhibiting tumor growth via modulation of kinase activity, suggesting that N-(4-(2-oxo...) may also possess anticancer properties .

- Antimicrobial Effects: Compounds with structural similarities have demonstrated significant antimicrobial activity, indicating that N-(4-(2-oxo...) could potentially disrupt bacterial proliferation through various mechanisms .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?

Answer:

The synthesis involves sequential coupling reactions and heterocyclic ring formation. Critical steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC to link the pyridazinone and thiazole moieties. Ensure anhydrous conditions to prevent hydrolysis .

- Cyclopropane integration : Introduce the cyclopropanecarboxamide group via nucleophilic substitution, optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DMF) to enhance yields .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate high-purity intermediates .

Basic: Which spectroscopic methods are most reliable for structural elucidation?

Answer:

A combination of techniques is required:

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of thiazole and pyridazine rings. For example, pyridazinone protons appear as doublets at δ 6.8–7.2 ppm .

- IR spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) to verify functional groups .

- X-ray crystallography : Resolve stereochemical ambiguities, especially for the cyclopropane ring, by analyzing single-crystal structures .

Advanced: How can interaction studies with biological targets be methodologically designed?

Answer:

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (ka/kd) in real time. Use concentrations of 1–100 μM for affinity determination .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution. Adjust buffer pH to match physiological conditions (pH 7.4) .

- Molecular docking : Use AutoDock Vina to predict binding poses. Validate with mutagenesis studies on residues critical for interaction (e.g., catalytic lysine in enzymes) .

Advanced: How might researchers resolve contradictions between in vitro bioactivity and poor pharmacokinetic (PK) profiles?

Answer:

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., pyridazine oxidation). Introduce electron-withdrawing groups (e.g., -CF₃) to block degradation .

- Prodrug strategies : Mask polar groups (e.g., amides) with acetyl or PEGylated moieties to enhance oral bioavailability. Hydrolyze in vivo via esterases .

- PK/PD modeling : Correlate plasma concentration-time curves with efficacy data from cell-based assays (e.g., IC50 shifts) to optimize dosing regimens .

Advanced: How should discrepancies in reported biological activities (e.g., antiviral vs. anticancer) be analyzed?

Answer:

- Assay standardization : Replicate studies under identical conditions (cell lines, incubation time, serum concentration). For example, use HepG2 cells for cytotoxicity and Vero-E6 for antiviral testing .

- Off-target profiling : Screen against a panel of 50+ kinases or GPCRs to identify unintended interactions. Compare results with structural analogs to isolate moiety-specific effects .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for anticancer assays) to minimize inter-lab variability .

Basic: What are the critical intermediates in the synthesis pathway?

Answer:

- Pyridazinone-ethylamine : Synthesize via cyclocondensation of maleic anhydride and hydrazine derivatives at 120°C .

- Thiazole-carboxamide : Prepare by Hantzsch thiazole synthesis using bromopyruvate and thiourea, followed by amidation with cyclopropanecarbonyl chloride .

- Final coupling : React intermediates via EDC-mediated amide bond formation in dichloromethane (room temperature, 12 hr) .

Advanced: What computational approaches are recommended for predicting reactivity of the pyridazine-thiazole core?

Answer:

- DFT calculations : Use Gaussian 16 to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., C-3 of pyridazine) .

- Molecular dynamics (MD) : Simulate solvation effects in explicit water to assess stability of the cyclopropane ring under physiological conditions .

- QSAR modeling : Train models using IC50 data from analogs to correlate substituent electronegativity with bioactivity .

Advanced: How can the reactivity of the thiazole ring be tuned for selective functionalization?

Answer:

- Electrophilic substitution : Direct bromination using NBS in DMF at 0°C to add Br at C-5 of thiazole. Confirm regioselectivity via NOESY .

- Cross-coupling : Perform Suzuki-Miyaura reactions at C-2 using Pd(PPh3)4 and arylboronic acids (e.g., 4-methoxyphenyl) to introduce diversity .

- Protecting groups : Temporarily block the amine with Boc to prevent side reactions during oxidation steps .

Advanced: What strategies enable comparative analysis with structural analogs?

Answer:

- Scaffold hopping : Replace pyridazine with pyrimidine or triazine cores to assess impact on target binding. Use SPR to compare KD values .

- Free-Wilson analysis : Systematically vary substituents (e.g., cyclopropane vs. cyclohexane) and quantify contributions to bioactivity .

- Thermal shift assays : Measure ΔTm of protein-ligand complexes to rank analogs by binding stability .

Basic: How is compound stability evaluated under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–80°C for 24–72 hr. Monitor degradation via HPLC (C18 column, acetonitrile/water) .

- Light exposure : Test photostability under ICH Q1B guidelines using a xenon lamp. Protect light-sensitive groups (e.g., thiazole) with amber glass .

- Solid-state stability : Store as lyophilized powder at -20°C under nitrogen to prevent oxidation of the cyclopropane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.